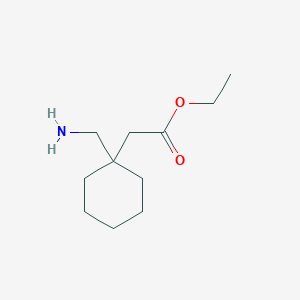

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNPWAMVMHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 1 Aminomethyl Cyclohexyl Acetate and Its Precursors

Established Synthetic Routes to the Core 1-(aminomethyl)cyclohexyl-acetic Acid Scaffold

The foundational structure for Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is 1-(aminomethyl)cyclohexyl-acetic acid, a compound also known by the generic name Gabapentin. google.com Synthetic strategies are primarily focused on the efficient assembly of this core scaffold.

A prominent synthetic route involves the creation and subsequent transformation of 1-(nitromethyl)cyclohexyl-acetic acid derivatives. google.com This multi-step process begins with a carbon-carbon bond-forming reaction, followed by hydrolysis and a final reduction to yield the target amino acid structure.

The synthesis of the key 1-(nitromethyl)cyclohexyl acetic acid intermediate is achieved via a Michael addition reaction. google.comsctunisie.org This reaction involves the conjugate addition of a nucleophile, in this case, the carbanion of nitromethane, to an α,β-unsaturated carbonyl compound, such as a cyclohexylidene-acetic acid ester. cnr.it The base-catalyzed reaction creates a new carbon-carbon bond, forming the 1-(nitromethyl)cyclohexyl-acetic acid ester. The Michael reaction involving nitroalkanes requires a base to generate the necessary carbanion from the nitroalkane. sctunisie.org

| Reactant 1 | Reactant 2 | Product |

| Cyclohexylidene-acetic acid ester | Nitromethane | 1-(nitromethyl)cyclohexyl-acetic acid ester |

Following the Michael addition, the resulting ester, such as 1-(nitromethyl)cyclohexyl acetic acid methyl ester, can be hydrolyzed to the corresponding carboxylic acid. google.com This step is typically carried out under basic conditions. For instance, the methyl ester can be stirred in a mixture of methanol and a potassium hydroxide aqueous solution at room temperature for 24 hours. google.com After the reaction, the methanol is removed under vacuum, and the pH of the remaining aqueous solution is adjusted to 7 to isolate the product. google.com This procedure can yield the desired 1-(nitromethyl)cyclohexyl acetic acid in high purity. google.com

Table 1: Hydrolysis of 1-(nitromethyl)cyclohexyl Acetic Acid Methyl Ester google.com

| Reactant | Reagents | Duration | Temperature | Yield |

|---|

The final step in this sequence is the reduction of the nitro group to a primary amine. This transformation is commonly achieved through catalytic hydrogenation. google.com The 1-(nitromethyl)cyclohexyl acetic acid intermediate is dissolved in a solvent like methanol in the presence of a palladium on carbon (Pd/C) catalyst. google.com The mixture is then subjected to hydrogenation under normal pressure until the calculated amount of hydrogen is consumed. google.com Filtering off the catalyst and concentrating the filtrate yields the final product, 1-(aminomethyl)cyclohexyl-acetic acid. google.com Similarly, the benzyl (B1604629) ester of 1-(nitromethyl)cyclohexyl acetic acid can also be hydrogenated under similar conditions to produce the target compound. google.com

Table 2: Catalytic Hydrogenation of Nitromethyl Intermediates google.com

| Substrate | Catalyst | Solvent | Pressure | Yield |

|---|---|---|---|---|

| 1-(nitromethyl)cyclohexyl acetic acid | Palladium on carbon | Methanol | Normal | 80% |

Alternative synthetic routes have been developed to avoid the use of nitromethane. One of the most significant alternative pathways utilizes cyclohexanediacetic acid monoamide as a key intermediate. google.comepo.org

In this pathway, 1-(aminomethyl)cyclohexyl-acetic acid is synthesized from 1,1-cyclohexane diacetic acid monoamide (CDMA). epo.orggoogleapis.com The conversion of the monoamide to the desired amino acid is accomplished through a Hofmann rearrangement. epo.orggoogleapis.com

The required precursor, cyclohexanediacetic acid monoamide, is itself an important intermediate. google.comgoogle.com It can be prepared by treating 3,3-pentamethyleneglutaric anhydride (cyclohexanediacetic acid anhydride) with aqueous ammonia. google.comgoogle.com A process described in patent literature involves the reaction of 1,1-cyclohexane diacetic acid anhydride in an alcohol solvent containing dissolved ammonia, followed by neutralization with an acid to recover the monoamide. googleapis.com Another method involves the hydrolysis of a di-imide precursor using a sodium hydroxide solution under reflux conditions. epo.org

Alternative Pathways to 1-(aminomethyl)cyclohexyl-acetic Acid

Reductive Amination of Formylcyclohexylacetate Derivatives

Reductive amination serves as a crucial method for introducing the aminomethyl group to the cyclohexyl ring. This process typically involves the reaction of a carbonyl compound, in this case, a formylcyclohexylacetate derivative such as ethyl 2-(1-formylcyclohexyl)acetate, with an amine source, followed by reduction of the intermediate imine.

The reaction proceeds in two main stages that can be performed in one pot. First, the aldehyde reacts with ammonia to form an imine intermediate. Second, this imine is reduced to the primary amine. The efficiency of this transformation is heavily dependent on the chosen reducing agent and catalyst. Hydrogen gas in the presence of a metal catalyst is commonly employed for the reduction step. The choice of catalyst, such as Raney Nickel or Palladium on Activated Carbon, significantly influences the reaction's success and yield. The process must be carefully controlled to minimize side reactions, such as the reduction of the aldehyde to an alcohol.

Esterification Strategies for this compound

The formation of the ethyl ester from the corresponding carboxylic acid, (1-(aminomethyl)cyclohexyl)acetic acid, can be achieved through several methods.

Direct Esterification Techniques

Direct esterification, commonly known as Fischer esterification, is a primary method for converting a carboxylic acid into an ester. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid ((1-(aminomethyl)cyclohexyl)acetic acid) with an excess of ethanol.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester. masterorganicchemistry.com

Since the reaction is an equilibrium, specific strategies are employed to drive it towards the product side. These include using a large excess of the alcohol reactant (ethanol) or removing water as it is formed, often through azeotropic distillation with a solvent like toluene. masterorganicchemistry.com

Table 1: Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Carboxylic Acid, Excess Ethanol | Shifts equilibrium towards ester formation masterorganicchemistry.com |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | Protonates the carbonyl to activate it for nucleophilic attack masterorganicchemistry.comlibretexts.org |

| Temperature | Heating/Reflux | Provides activation energy for the reaction |

| Water Removal | Azeotropic distillation (e.g., with Dean-Stark apparatus) | Removes a product to shift equilibrium to the right masterorganicchemistry.com |

Protection and Deprotection Methodologies (e.g., tert-Butoxycarbonyl (Boc) Protection)

An alternative to direct esterification involves a protection-deprotection strategy to prevent side reactions involving the amine group. The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. wikipedia.orgjk-sci.com

The synthesis involves three main steps:

Protection : The amino group of (1-(aminomethyl)cyclohexyl)acetic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk This reaction is typically performed in solvents like tetrahydrofuran (THF), water, or acetonitrile and yields N-Boc-(1-(carboxymethyl)cyclohexyl)methanamine. fishersci.co.uk

Esterification : The carboxylic acid of the Boc-protected intermediate is then esterified using standard methods, such as reaction with ethyl iodide in the presence of a base or Fischer esterification as described above. The bulky, non-nucleophilic Boc group does not interfere with the esterification of the carboxylic acid function.

Deprotection : The Boc group is removed under acidic conditions to yield the final product, this compound. jk-sci.comfishersci.co.uk This is commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or by using hydrochloric acid in methanol or ethyl acetate. wikipedia.orgfishersci.co.uk The process results in the formation of the amine salt, which is then neutralized to give the free amine.

This multi-step approach can offer advantages in terms of purity and avoiding the formation of amide side products, despite being a longer process.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity in an industrially viable process. Key factors include the choice of solvent and catalyst.

Solvent System Evaluation

The choice of solvent can have a profound impact on reaction rates and outcomes. researchgate.net In reductive amination, polar solvents like methanol and ethanol are often preferred. researchgate.net Methanol, for instance, has been identified as an effective solvent as it can increase the solubility of ammonia and demonstrates high hydrogenation activity. researchgate.net The polarity of the solvent can influence the formation of the imine intermediate and the subsequent reduction. researchgate.net

For esterification reactions, the solvent choice is also critical. While the alcohol reactant (ethanol) can sometimes serve as the solvent, other solvents may be used. In cases where water is removed azeotropically, a non-polar solvent like toluene is employed. masterorganicchemistry.com In protection/deprotection strategies, solvents are chosen based on the solubility of the reactants and their compatibility with the reagents used. For Boc protection, THF and acetonitrile are common, while for deprotection, dichloromethane is frequently used. wikipedia.orgjk-sci.comfishersci.co.uk

Table 2: Solvent Suitability for Synthetic Steps

| Synthetic Step | Suitable Solvents | Rationale |

|---|---|---|

| Reductive Amination | Methanol, Ethanol | Good solubility for ammonia; high hydrogenation activity researchgate.net |

| Fischer Esterification | Ethanol (as reactant/solvent), Toluene | Use of excess reactant; azeotropic removal of water masterorganicchemistry.com |

| Boc Protection | THF, Acetonitrile, Water | Good solubility for reactants; compatible with base wikipedia.orgfishersci.co.uk |

| Boc Deprotection | Dichloromethane, Ethyl Acetate | Solubilizes protected amine; compatible with strong acids wikipedia.orgfishersci.co.uk |

Catalyst Selection and Activity (e.g., Palladium on Activated Carbon, Raney Nickel)

The catalyst is a cornerstone of the reductive amination and other hydrogenation steps in the synthesis of this compound precursors. Common heterogeneous catalysts for these transformations include Palladium on Activated Carbon (Pd/C) and Raney Nickel. researchgate.net

Raney Nickel : This catalyst is frequently used for the hydrogenation of nitriles and imines. researchgate.net It is known for its high activity and cost-effectiveness. For instance, the hydrogenation of 1-cyanocyclohexaneacetic acid to produce gabapentin (the precursor acid) can be effectively carried out using Raney Nickel. researchgate.net

Palladium on Activated Carbon (Pd/C) : Pd/C is another highly effective and widely used hydrogenation catalyst. researchgate.net It is often preferred for its selectivity and performance under milder conditions (lower pressure and temperature) compared to other catalysts. However, the deposition of impurities on the catalyst's porous support can lead to deactivation, making catalyst recovery and reuse a critical consideration for industrial applications. researchgate.net

The choice between these catalysts depends on factors such as the specific substrate, desired selectivity, reaction conditions, cost, and catalyst reusability. Optimization studies are often required to determine the most efficient catalyst and its optimal loading for a specific transformation.

Table 3: Comparison of Common Hydrogenation Catalysts

| Catalyst | Advantages | Considerations |

|---|---|---|

| Raney Nickel | High activity, cost-effective | Pyrophoric nature requires careful handling |

| Palladium on Activated Carbon (Pd/C) | High activity and selectivity, operates under mild conditions | Higher cost, susceptible to poisoning and deactivation researchgate.net |

Temperature and Pressure Control

The precise control of temperature and pressure is a critical factor in the synthesis of this compound and its precursors, directly influencing reaction rates, product yield, and purity. While specific data for the ethyl ester is limited, examination of synthetic routes for the closely related compound, 1-(aminomethyl)cyclohexyl-acetic acid, provides insight into the operational parameters.

In the hydrogenation of precursor compounds, such as 1-(nitromethyl)cyclohexyl acetic acid derivatives, reaction conditions are carefully managed. The hydrogenation reaction is typically conducted in an inert organic solvent, with lower C1-C4 alcohols like methanol being particularly preferred. The temperature for this step is generally maintained between 10-50 °C. google.com Similarly, pressure can range from 1 to 20 kilobars. google.com However, there is a preference for conducting these reactions under milder conditions, specifically at room temperature and normal atmospheric pressure, which aligns with principles of energy efficiency and operational safety. google.com

For other related processes, such as the synthesis of gabapentin hydrochloride from 1,5-diaminoformyl-2,4-dioxo-3-azaspiro google.comgoogle.com-undecane, temperature control is crucial for different stages. For instance, the reaction with sodium hypochlorite is controlled at a low temperature of -5 °C to 5 °C, while a subsequent heating step is performed at 45 °C to 70 °C. google.com The final neutralization step to form the hydrochloride salt is often carried out at temperatures between 70°C and 80°C. google.com

The following table summarizes the typical temperature and pressure ranges observed in the synthesis of precursors to 1-(aminomethyl)cyclohexyl-acetic acid.

| Reaction Step | Temperature Range | Pressure Range | Preferred Conditions |

| Hydrogenation | 10-50 °C google.com | 1-20 kilobar google.com | Room Temperature, Normal Pressure google.com |

| Hypochlorite Reaction | -5 °C to 5 °C google.com | Not specified | - |

| Heating Step | 45 °C to 70 °C google.com | Not specified | - |

| Neutralization | 70 °C to 80 °C google.com | Not specified | - |

This data is based on the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid and its precursors and serves as an analogue for the synthesis of this compound.

Role of Bases in Synthetic Steps (e.g., Potassium Hydroxide)

Bases, particularly strong alkalis like potassium hydroxide, play a fundamental role in several key transformations during the synthesis of precursors for this compound. Their function ranges from facilitating carbon-carbon bond formation to promoting hydrolysis of ester groups.

In the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid, a crucial step involves a Michael reaction between a cyclohexylidene acetic ester and nitromethane to form a 1-(nitromethyl)cyclohexyl acetic acid alkyl ester. google.com This reaction is carried out in the presence of a base, with potassium hydroxide being the preferred choice. google.com The base deprotonates the nitromethane, generating a nucleophilic nitronate anion which then attacks the α,β-unsaturated ester, leading to the formation of the new carbon-carbon bond.

Furthermore, potassium hydroxide is integral to the hydrolysis of alkyl ester intermediates. google.com For instance, the conversion of a 1-(nitromethyl)cyclohexyl acetic acid alkyl ester to the corresponding carboxylic acid is achieved through saponification. This step is preferably conducted at room temperature in an aqueous methanol solution of potassium hydroxide. google.comgoogle.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, which ultimately leads to the cleavage of the ester bond and the formation of the carboxylate salt. Subsequent acidification then yields the carboxylic acid. google.com

In other synthetic pathways leading to gabapentin, potassium hydroxide is also employed. It can be used in the hydrolysis of 1,5-diaminoformyl-2,4-dioxo-3-azaspiro google.comgoogle.com-undecane, where a 20-50% potassium hydroxide solution is utilized. google.com Additionally, bases such as potassium hydroxide are used to neutralize acidic intermediates or final products during workup procedures. google.comgoogleapis.com The choice of potassium hydroxide is often favored due to its high reactivity and solubility in common reaction solvents.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is of increasing importance, aiming to reduce environmental impact and improve process safety and efficiency. While specific green synthesis routes for the title compound are not extensively documented, the principles can be applied by examining advancements in the synthesis of its parent compound, gabapentin.

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. This can be achieved by improving reaction yields and reducing the number of synthetic steps. For instance, combining multiple chemical transformations into a single step, which has been a focus in second-generation gabapentin synthesis, eliminates the need for isolating intermediates, thereby reducing solvent and energy consumption. pharmamanufacturing.com

Use of Safer Solvents and Auxiliaries: A significant advancement in the synthesis of related compounds has been the move away from volatile organic solvents towards more environmentally benign alternatives. Research has demonstrated the feasibility of conducting reactions in water, which is a green solvent. benthamdirect.com Pfizer, for example, developed a second-generation, primarily water-based process for gabapentin, which drastically reduced the use of solvents like methanol that are difficult to recover from mixtures. pharmamanufacturing.com Solvent-free reactions, where reactants are mixed directly, represent another green alternative that has been successfully applied to the synthesis of gabapentin derivatives. researchgate.netijastnet.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. In the synthesis of gabapentin precursors, catalytic hydrogenation is a key step. google.com The use of efficient and recyclable catalysts, such as palladium on activated carbon, aligns with green chemistry principles by reducing waste and avoiding the use of more hazardous reducing agents. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Michael addition, which is an atom-economical carbon-carbon bond-forming reaction, are favorable from a green chemistry perspective.

By integrating these principles, the synthesis of this compound can be designed to be more sustainable, cost-effective, and safer.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Precursor Synthesis

The construction of the 1,1-disubstituted cyclohexane core of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate involves several fundamental organic reactions. The specific pathway chosen dictates the starting materials and the sequence of mechanistic steps.

The Michael addition, or conjugate addition, is a cornerstone for the formation of carbon-carbon bonds and is frequently employed in the synthesis of cyclohexanone derivatives, which are precursors to the target compound. beilstein-journals.orgresearchgate.net The reaction involves the nucleophilic addition of a Michael donor (a resonance-stabilized carbanion) to a Michael acceptor (an α,β-unsaturated carbonyl compound). byjus.comwikipedia.orgorganic-chemistry.org

The mechanism proceeds in the following steps:

Deprotonation: A base abstracts an acidic α-hydrogen from the Michael donor (e.g., a malonate or cyanoacetate derivative) to form a resonance-stabilized enolate or carbanion. byjus.comwikipedia.org

Nucleophilic Attack: The resulting nucleophile attacks the β-carbon of the α,β-unsaturated acceptor (e.g., a cyclohexenone derivative) in a 1,4-conjugate addition. This step is typically the rate-determining step and is thermodynamically controlled. wikipedia.orgorganic-chemistry.org

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct. wikipedia.org

Computational studies have provided deeper insights, suggesting the nucleophilic addition is a highly nonsynchronous process. nih.gov The formation of the new carbon-sulfur bond (in studies using thiol donors) progresses ahead of other bond formations or cleavages. nih.govresearchgate.net The transition state often involves a nonplanar six-membered ring, and its geometry is a key factor in determining the reaction's activation energy. nih.gov The diastereoselectivity of the reaction can be explained by the relative stereochemistry of the substituents in the enolate that is formed after the initial Michael addition. beilstein-journals.org

| Factor | Mechanistic Influence | Example |

|---|---|---|

| Nature of Donor | Stabilization of the carbanion through electron-withdrawing groups (e.g., -CN, -COOR) facilitates its formation. wikipedia.org | Diethyl malonate, Ethyl cyanoacetate |

| Nature of Acceptor | Electron-withdrawing groups (e.g., -COR, -NO2) activate the double bond for nucleophilic attack. wikipedia.org | Cyclohexenone, Arylidenemalonates beilstein-journals.org |

| Catalyst/Base | The strength and sterics of the base determine the rate of carbanion formation. Chiral catalysts can induce enantioselectivity. organic-chemistry.org | Sodium ethoxide, Quinine beilstein-journals.org |

| Solvent | The solvent can influence the stability of intermediates and transition states. Protic solvents can protonate intermediates. | Ethanol, Toluene researchgate.net |

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgorganicchemistrytutor.com In the context of Gabapentin precursor synthesis, it is used to convert a carbonyl group on the cyclohexane ring into an aminomethyl group. The reaction condenses a carbonyl with an amine or ammonia, followed by the reduction of the resulting imine intermediate. nih.gov

The mechanistic pathway consists of two main stages:

Imine Formation: The nitrogen of the amine performs a nucleophilic attack on the carbonyl carbon. organicchemistrytutor.comyoutube.com This is followed by a series of proton transfers, leading to a hemiaminal intermediate. The hemiaminal then dehydrates (loses a water molecule) to form an imine (or an iminium ion under acidic conditions). This stage is typically catalyzed by a mild acid. organicchemistrytutor.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents. A key advantage of this method is that many reducing agents are selective for the imine/iminium ion over the starting carbonyl compound, allowing for a one-pot reaction. organicchemistrytutor.comyoutube.com

Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the initial ketone or aldehyde but readily reduce the more electrophilic iminium ion. wikipedia.orgorganicchemistrytutor.com Catalytic hydrogenation can also be employed for the reduction step. wikipedia.org Biocatalytic methods using enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) are gaining prominence due to their high enantioselectivity, which is crucial in pharmaceutical synthesis. nih.gov

Catalytic hydrogenation is a critical step in several synthetic routes to Gabapentin precursors, particularly for the reduction of a nitrile group to a primary amine. researchgate.net For instance, 1-cyanocyclohexaneacetic acid can be hydrogenated to yield Gabapentin, which can then be esterified. researchgate.netgoogle.com

The mechanism of nitrile hydrogenation over a metal catalyst (such as Raney Nickel) is complex and occurs on the catalyst surface:

Adsorption: Both the nitrile and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in H2 is weakened or broken, forming reactive metal-hydride species on the surface.

Hydrogenation: The adsorbed nitrile undergoes stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. This proceeds via an imine intermediate which is further hydrogenated to the primary amine.

Desorption: The final amine product desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is vital for achieving high yield and selectivity, minimizing side reactions such as the formation of secondary or tertiary amines. researchgate.net In some processes, the aqueous solution of the precursor is directly hydrogenated, which avoids the need for purification and is environmentally advantageous. researchgate.netgoogle.com

| Method | Substrate | Typical Reagents/Catalysts | Key Mechanistic Feature |

|---|---|---|---|

| Reductive Amination | Ketone/Aldehyde + Amine | NaBH3CN, NaBH(OAc)3, H2/Pd wikipedia.org | In-situ formation and reduction of an imine/iminium ion intermediate. organicchemistrytutor.com |

| Catalytic Hydrogenation | Nitrile (e.g., 1-cyanocyclohexylacetonitrile) | Raney-Nickel, Platinum, Palladium wikipedia.orgresearchgate.net | Stepwise addition of activated hydrogen on a heterogeneous catalyst surface. researchgate.net |

| Biocatalytic Reduction | Ketone + Ammonia/Amine | Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs) nih.gov | Enzyme-catalyzed, stereospecific reduction of an imine intermediate using a cofactor like NAD(P)H. nih.gov |

Studies on the Hydrolytic Behavior of Ester and Amine Derivatives

This compound contains an ethyl ester and a primary amine. The stability of the ester group to hydrolysis is a key consideration. Hydrolysis, typically catalyzed by acid or base, converts the ester back to the parent carboxylic acid, Gabapentin. google.com

Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of an ethanol molecule.

A significant competing reaction is intramolecular cyclization. The primary amine can act as an internal nucleophile, attacking the ester's carbonyl carbon to form a six-membered lactam, 2-azaspiro[4.5]decan-3-one. google.com This lactam is a common impurity in Gabapentin synthesis and its formation is influenced by pH and temperature. The lactam itself can be hydrolyzed under acidic conditions to open the ring and form the desired amino acid salt. google.com The conversion of the lactam to the corresponding amine salt by acid hydrolysis is a known purification strategy. google.com

Investigation of Free Radical Reaction Pathways in Related Synthesis

While ionic mechanisms dominate the common synthetic routes to Gabapentin and its derivatives, free radical pathways offer alternative strategies for C-C bond formation and cyclization. Research into the synthesis of related complex molecules has explored radical cyclisation pathways. researchgate.net For instance, an atom transfer radical cyclization (ATRC) could potentially be envisioned to form the cyclohexane ring or attach the side chains. Such a mechanism would involve:

Initiation: Generation of a radical species, often using a chemical initiator or photolysis.

Propagation: The initial radical reacts with a precursor molecule to generate a new radical, which then cyclizes or adds to another group.

Termination: Two radicals combine to terminate the chain reaction.

While not a standard method for producing this compound, the investigation of such pathways is relevant for the synthesis of novel, structurally related compounds.

Mechanistic Aspects of Multi-Component Reactions (e.g., Ugi Reactions)

Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), provide a powerful and efficient method for synthesizing complex molecules, including α-amino acid derivatives, in a single step. nih.gov The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.

A plausible Ugi synthesis of a precursor to this compound would involve cyclohexanone, ammonia, an appropriate carboxylic acid, and an isocyanide. The mechanism is generally accepted to proceed as follows:

Condensation: The ketone (cyclohexanone) and the amine (ammonia) react to form an imine.

Protonation & Addition: The carboxylic acid protonates the imine, forming an iminium ion. The isocyanide then undergoes nucleophilic addition to the iminium carbon, creating a nitrilium ion intermediate.

Final Addition: The carboxylate anion, acting as the final nucleophile, attacks the electrophilic carbon of the nitrilium ion. This step is known as the Mumm rearrangement.

Rearrangement: A subsequent acyl transfer results in the final, stable α-acylamino amide product.

This one-pot reaction rapidly generates molecular complexity and is a valuable tool in combinatorial chemistry and drug discovery for creating libraries of compounds related to the target structure. nih.gov

Derivatization and Analog Synthesis

Synthesis of Chemically Protected Forms (e.g., Boc-protected derivatives)

In the synthesis of derivatives of ethyl 2-(1-(aminomethyl)cyclohexyl)acetate, protection of the primary amine is a crucial step to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions. nih.gov

The synthesis of the Boc-protected derivative, ethyl 2-(1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetate, is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or a mixture of water and an organic solvent. researchgate.netijcr.info This reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the Boc anhydride, leading to the formation of a stable carbamate (B1207046) linkage. nih.gov The versatility of the Boc protecting group facilitates further functionalization of the molecule while the amine remains shielded. nih.gov

The general reaction for Boc protection is as follows:

Reactants: this compound, Di-tert-butyl dicarbonate (Boc)₂O

Solvent: Dichloromethane (CH₂Cl₂)

Base: Triethylamine (Et₃N)

Product: Ethyl 2-(1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetate

This strategy is a cornerstone in the multi-step synthesis of more complex molecules where the reactivity of the amine needs to be temporarily masked.

Formation of Amine and Carboxylic Acid Derivatives for Research

The presence of both a primary amine and an ethyl ester group on the this compound scaffold allows for the generation of a diverse library of derivatives for research applications.

The primary amine can be readily converted into a variety of other functional groups. For instance, it can undergo N-alkylation to form secondary amines or be acylated to produce amides. These reactions introduce new substituents that can significantly alter the molecule's properties.

The ethyl ester functionality is also a key site for modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-(aminomethyl)cyclohexyl)acetic acid. This carboxylic acid derivative is a valuable intermediate for the synthesis of other compounds, such as amides via coupling with various amines, or different esters through reaction with a range of alcohols. enamine.net The ability to create both amine and carboxylic acid derivatives greatly expands the chemical diversity that can be accessed from this starting scaffold.

| Functional Group | Reaction Type | Resulting Derivative | Potential Research Applications |

|---|---|---|---|

| Primary Amine | N-Alkylation | Secondary Amine | Modification of biological activity |

| Primary Amine | N-Acylation | Amide | Introduction of new pharmacophores |

| Ethyl Ester | Hydrolysis | Carboxylic Acid | Intermediate for further synthesis |

| Carboxylic Acid (from hydrolysis) | Amide Coupling | Amide | Creation of peptide-like structures |

| Carboxylic Acid (from hydrolysis) | Esterification | New Ester | Alteration of solubility and pharmacokinetic properties |

Mutual Prodrug Design and Conjugation Strategies for Related Aminocyclohexylacetic Acid Derivatives

The concept of a mutual prodrug involves linking two pharmacologically active compounds together, where each acts as a carrier for the other. ijpcbs.comresearchgate.net This approach can lead to synergistic effects, improved targeting, and reduced side effects. zealjournals.comslideshare.net Derivatives of aminocyclohexylacetic acid, such as gabapentin, have been explored in mutual prodrug design.

Glycol spacers have been utilized to connect nonsteroidal anti-inflammatory drugs (NSAIDs) to gabapentin, a structural analog of aminocyclohexylacetic acid. nih.govmdpi.com These spacers, such as ethylene glycol or propylene glycol, form ester linkages with the carboxylic acid of the NSAID and the carboxyl group of gabapentin (after suitable protection and activation). mdpi.com The length and nature of the glycol spacer can influence the stability and hydrolysis rate of the resulting prodrug. nih.govresearchgate.net For instance, compounds with ethylene glycol spacers have shown significant stability in acidic and neutral buffer solutions, suggesting they may remain intact in the gastrointestinal tract, while still being susceptible to enzymatic hydrolysis in plasma. nih.govmdpi.comresearchgate.net

The functional groups of aminocyclohexylacetic acid derivatives are amenable to conjugation with a wide range of chemical moieties to create mutual prodrugs. nih.gov The amine group can be linked to other molecules, such as peptides, through amide bond formation. nih.gov Similarly, the carboxylic acid can be conjugated to other drugs containing hydroxyl or amino groups. nih.gov These conjugation strategies aim to combine the therapeutic effects of both molecules into a single chemical entity. nih.govmdpi.com The linkage is designed to be cleaved in vivo, releasing the two active drugs. nih.gov

Cyclohexyl Ring Modifications and Their Influence on Chemical Reactivity

The cyclohexane ring in this compound is not merely a passive scaffold; its conformation and substitution pattern can significantly impact the molecule's chemical reactivity. nih.gov The chair conformation is the most stable arrangement for a cyclohexane ring, and substituents can occupy either axial or equatorial positions. youtube.com Bulky substituents generally prefer the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. youtube.com

Modifications to the cyclohexyl ring, such as the introduction of additional substituents, can alter the conformational equilibrium and influence the accessibility of the aminomethyl and acetate side chains. acs.org For example, a bulky substituent elsewhere on the ring could sterically hinder the approach of reagents to the reactive functional groups. Furthermore, the dynamic flipping of the cyclohexane ring between different chair and boat conformations can affect the spatial orientation of the reactive groups, which in turn can influence the rate and outcome of intramolecular reactions. nih.govacs.org The size and electronic properties of substituents on the ring can also have an inductive effect on the reactivity of the side chains. researchgate.net

| Modification | Potential Effect on Cyclohexyl Ring | Influence on Chemical Reactivity |

|---|---|---|

| Addition of a bulky substituent | Shifts conformational equilibrium, favoring the substituent in an equatorial position | Can cause steric hindrance, affecting the accessibility of the aminomethyl and acetate groups |

| Introduction of polar substituents | May alter the solubility and electronic properties of the ring | Can have an inductive effect on the reactivity of the side chains |

| Changes in stereochemistry (cis/trans isomers) | Affects the spatial relationship between substituents | Can lead to different reaction rates and products due to varying steric environments |

Integration of the Cyclohexylacetate Scaffold into Complex Molecular Architectures (e.g., Ruthenium Complexes)

The this compound scaffold can be incorporated into more complex molecular structures, including organometallic complexes. mdpi.com The nitrogen atom of the aminomethyl group and the oxygen atoms of the acetate group possess lone pairs of electrons, making them potential ligands for coordination with metal ions.

Ruthenium, in particular, forms a wide variety of stable complexes with organic ligands, which have applications in catalysis and medicinal chemistry. arabjchem.orgnih.gov The aminomethyl or the carboxylate group (after hydrolysis of the ester) of the cyclohexylacetate scaffold can coordinate to a ruthenium center. nih.gov The synthesis of such complexes typically involves reacting a suitable ruthenium precursor, such as a ruthenium halide, with the ligand in an appropriate solvent. researchgate.netscispace.com The resulting complex's geometry and electronic properties will depend on the coordination number of the ruthenium and the nature of the other ligands present. arabjchem.org The incorporation of the cyclohexylacetate scaffold into a ruthenium complex can impart specific steric and electronic properties to the metal center, potentially influencing its reactivity and biological activity.

Advanced Analytical Characterization in Academic Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis that includes data from these techniques to confirm the material's identity and purity. jchemlett.comresearchgate.netsynthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule. For this compound, ¹H and ¹³C NMR spectra would be used to confirm the presence and connectivity of the ethyl ester and the substituted cyclohexane ring.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The expected chemical shifts (δ) are influenced by the electronegativity of nearby atoms and functional groups. For instance, the protons of the ethyl group would appear as a characteristic quartet and triplet, while the protons on the cyclohexane ring would likely present as a complex multiplet.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-O-CH₂-CH₃) | ~1.25 | Triplet (t) | 3H |

| Ethyl (-O-CH₂-CH₃) | ~4.12 | Quartet (q) | 2H |

| Cyclohexyl (-CH₂-)₅ | ~1.40-1.60 | Multiplet (m) | 10H |

| Acetate (-CH₂-COO-) | ~2.30 | Singlet (s) | 2H |

| Aminomethyl (-CH₂-NH₂) | ~2.85 | Singlet (s) | 2H |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and whether the compound is in its free base or hydrochloride salt form.

¹³C NMR: The carbon-13 NMR spectrum reveals each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group at the low-field end of the spectrum, the quaternary carbon of the cyclohexane ring, and the distinct signals for the methylene and methyl carbons of the ethyl and cyclohexyl groups.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl (-O-CH₂-CH₃) | ~14 |

| Ethyl (-O-CH₂-CH₃) | ~60 |

| Cyclohexyl (C2/C6) | ~22 |

| Cyclohexyl (C3/C5) | ~26 |

| Cyclohexyl (C4) | ~35 |

| Cyclohexyl (C1 - quaternary) | ~40 |

| Acetate (-CH₂-COO-) | ~45 |

| Aminomethyl (-CH₂-NH₂) | ~50 |

Note: Predicted values are illustrative. Actual spectral data is typically provided by suppliers on a Certificate of Analysis. jchemlett.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the ester and amine functional groups. The spectrum of the parent compound, Gabapentin, shows characteristic peaks for its primary amine and carboxylic acid groups. scirp.orgresearchgate.net For the ethyl ester, key expected absorptions would include:

C=O stretch (ester): A strong, sharp absorption band around 1730 cm⁻¹.

N-H bend (primary amine): A medium absorption band around 1600 cm⁻¹. In the hydrochloride salt form, this would be shifted.

C-O stretch (ester): A strong absorption in the 1300-1000 cm⁻¹ region.

N-H stretch (primary amine): Two medium bands in the 3300-3500 cm⁻¹ region for the free base. For the hydrochloride salt, the ammonium group (-NH₃⁺) would show a broad, strong absorption in the 3200-2800 cm⁻¹ range.

C-H stretch (alkane): Multiple sharp absorption bands just below 3000 cm⁻¹.

Mass Spectrometry Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The molecular weight of the this compound free base is 199.29 g/mol , while its hydrochloride salt is 235.75 g/mol . synzeal.compharmaffiliates.com

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using electrospray ionization (ESI) in positive mode, the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at an m/z of approximately 200.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) studies on the parent compound, Gabapentin, show a characteristic fragmentation of the protonated molecule (m/z 172.2) to a daughter ion at m/z 154.2, corresponding to the loss of water. researchgate.netresearchgate.net A similar fragmentation pattern could be anticipated for the ethyl ester derivative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While no published crystal structure for this compound is available in the searched academic literature, extensive crystallographic studies have been conducted on its parent compound, Gabapentin. researchgate.netnih.govmdpi.com These studies reveal that Gabapentin can exist in multiple polymorphic forms, each with a unique crystal packing arrangement. nih.govresearchgate.net The cyclohexane ring in Gabapentin typically adopts a chair conformation. mdpi.com Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amine and ester groups.

Chromatographic Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the analysis of their purity.

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. For a moderately polar compound like this compound, silica gel would be the typical stationary phase. The mobile phase, or eluent, would be a solvent system chosen to provide differential partitioning of the target compound and its impurities.

A common approach would involve a solvent system consisting of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. nih.gov Due to the basic nature of the primary amine, a small amount of a base like triethylamine is often added to the eluent to prevent the compound from tailing or irreversibly binding to the acidic silica gel. Alternatively, an ion-exchange resin can be employed for purification, a method often used for the parent compound, Gabapentin. googleapis.comgoogle.com The progress of the separation is monitored by Thin Layer Chromatography (TLC), and fractions containing the pure product are collected, combined, and the solvent is removed to yield the purified compound. High-Performance Liquid Chromatography (HPLC) is then used as an analytical technique to confirm the final purity of the isolated product. nih.govgoogle.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation and purity assessment of non-volatile compounds like this compound. In academic and industrial research, HPLC is indispensable for determining the purity of a sample, identifying impurities, and quantifying the concentration of the compound. While specific validated methods for this compound are not extensively published in peer-reviewed literature, the principles of HPLC analysis for related compounds, such as gabapentin and its impurities, provide a framework for its assessment.

The compound is available as a reference standard, which is used for analytical method development and validation. synzeal.com Suppliers of this reference material confirm its purity is assessed by HPLC, indicating that this is a standard industry practice. synthinkchemicals.com The analytical data package for such standards typically includes HPLC purity results, alongside other spectroscopic data.

A typical HPLC method for a compound like this compound would involve a reversed-phase column, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with potential pH modifiers like formic acid or trifluoroacetic acid to ensure the analyte is in a suitable ionic state for separation. Detection is commonly achieved using a UV detector, as the ester and amino groups may not have a strong chromophore for high wavelength UV detection, necessitating detection at lower wavelengths, or through derivatization. pharmaffiliates.com

To illustrate a potential HPLC method for purity assessment, the following table outlines a hypothetical set of parameters based on common practices for similar pharmaceutical compounds.

| Parameter | Specification | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid | A common mobile phase for separating moderately polar compounds. Formic acid helps to control the ionization of the amino group. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good separation efficiency and reasonable run times. |

| Injection Volume | 10 µL | A typical volume for injecting a prepared sample onto the HPLC column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 210 nm | As the compound lacks a strong chromophore, a lower UV wavelength is often necessary for detection. |

| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential impurities. |

Solution-Phase Behavior and Spectroscopic Analysis

Understanding the behavior of this compound in solution is critical for many research applications. This includes its stability, solubility, and interactions with other molecules, which can be investigated using various spectroscopic techniques.

Fluorescence quenching is a valuable technique to study the interaction of a molecule with other substances in its vicinity. The process involves a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. While this compound itself is not expected to be intrinsically fluorescent due to the absence of a suitable fluorophore, it can be studied in the context of fluorescence quenching in a few ways.

One approach is to study its ability to quench the fluorescence of a known fluorophore. Another is to derivatize the molecule to introduce a fluorescent tag and then observe how its fluorescence is quenched by other substances.

Research on the parent compound, gabapentin, has shown that it can act as a quencher. For instance, gabapentin has been observed to cause fluorescence quenching of nitrogen-doped carbon quantum dots (N-CQDs). nih.gov The mechanism for this quenching was identified as dynamic quenching, where the quencher collides with the fluorophore in the excited state. nih.gov The Stern-Volmer equation is often used to analyze the quenching mechanism, which can be either static or dynamic. nih.gov

Given that this compound shares the same aminomethylcyclohexyl moiety as gabapentin, it is plausible that it could participate in similar fluorescence quenching interactions. A hypothetical experiment to investigate the quenching properties of this compound could involve a fluorophore like quinine sulfate.

The following table outlines a potential experimental setup for a fluorescence quenching study.

| Parameter | Description | Example |

| Fluorophore | A molecule that emits light after absorbing light at a specific wavelength. | Quinine Sulfate in 0.1 M H₂SO₄ |

| Quencher | The molecule being investigated for its ability to decrease the fluorescence of the fluorophore. | This compound |

| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorophore. | 350 nm (for Quinine Sulfate) |

| Emission Wavelength (λem) | The wavelength at which the fluorescence emission is measured. | 450 nm (for Quinine Sulfate) |

| Concentration of Fluorophore | A fixed, dilute concentration to avoid self-quenching. | 1 x 10⁻⁵ M |

| Concentration of Quencher | Varied over a range to observe the effect on fluorescence intensity. | 0 to 1 x 10⁻³ M |

| Temperature | Controlled, as quenching can be temperature-dependent. | 25 °C and 37 °C to probe the quenching mechanism |

| Data Analysis | Plotting F₀/F vs. [Quencher] (Stern-Volmer plot) to determine the quenching constant (Ksv). | F₀ is the fluorescence intensity without the quencher, and F is the intensity with the quencher. |

It is important to note that since gabapentin itself has no significant ultraviolet, visible, or fluorescence absorption, its analysis often requires derivatization to produce a chromophore or fluorophore. nih.govrsc.orgnih.gov This is typically achieved by reacting the primary amine group with reagents like o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. nih.govrsc.org This derivatization approach could also be applied to this compound for its quantification using fluorescence spectroscopy.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate", DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry and electronic properties. als-journal.com

These calculations provide crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. ekb.egresearchgate.net

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents and biological targets. als-journal.com

Table 1: Calculated Electronic Properties using DFT

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -0.24 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.05 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.29 eV |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | 2.61 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.145 eV |

Note: The values in this table are illustrative and representative of the types of data generated from DFT calculations.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are employed to study the reaction pathways for the synthesis of "this compound". A primary synthetic route is the esterification of Gabapentin with ethanol. Computational models can simulate this process to predict reaction kinetics and equilibrium limitations. upc.edu

Process simulation software, potentially using models like the Non-Random Two-Liquid (NRTL) activity coefficient model, can be used to design and optimize reaction conditions. researchgate.net These simulations help in determining key parameters such as optimal temperature, pressure, and catalyst choice to maximize the yield and purity of the final product. By creating mathematical models of the reactive process, chemists can evaluate alternative reaction-separation configurations to overcome challenges like chemical equilibrium limitations, thereby improving the efficiency of the synthesis. upc.eduresearchgate.net

Conformational Analysis of Cyclohexyl Derivatives

The structural flexibility of "this compound" is largely determined by the cyclohexane ring, which can exist in two distinct chair conformations. nih.govresearchgate.netresearchgate.net In these conformations, the 1,1-disubstituted groups—the aminomethyl and the acetate moieties—can occupy either axial (AX) or equatorial (EQ) positions. researchgate.netmdpi.com

Experimental techniques like low-temperature 1H NMR, combined with computational studies, have shown that a rapid conformational exchange between these two forms occurs at room temperature. nih.govresearchgate.net However, at lower temperatures where conformational freezing is possible, the conformer with the aminomethyl group in the more stable equatorial position is typically more abundant in solution. researchgate.netmdpi.com The free-energy difference between the two conformers is often small, and in the solid crystalline state, both conformations can be observed, influenced by intermolecular forces within the crystal packing. researchgate.netmdpi.com

Computational conformational analysis can calculate the energy differences between various conformers. For the parent compound, Gabapentin, several stable conformers have been identified, differing in the intramolecular interactions between functional groups. nih.gov

Table 2: Relative Energies of Gabapentin Conformers

| Conformer | Cyclohexane Ring Position | Relative Energy (ΔE_ZPE) |

|---|---|---|

| 1 | Equatorial | 0.00 kJ/mol |

| 2 | Equatorial | 1.15 kJ/mol |

| 3 | Equatorial | 3.55 kJ/mol |

| 4 | Axial | 4.19 kJ/mol |

| 5 | Axial | 6.04 kJ/mol |

| 6 | Axial | 6.30 kJ/mol |

Source: Adapted from data on the six most stable conformers of the Gabapentin molecule. nih.gov

Prediction of Synthetic Reactivity and Selectivity

Computational chemistry plays a significant role in predicting the reactivity and selectivity of "this compound" and its analogues, particularly in a biological context. Methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are used to forecast how these molecules will interact with specific biological targets. mdpi.com

For instance, as an ester derivative of Gabapentin, its mechanism of action is predicted to be similar, involving interaction with the α2δ subunit of voltage-gated calcium channels. nih.govwikipedia.org Molecular docking simulations can model the binding of "this compound" into the active site of this protein target. These simulations calculate a binding affinity or docking score, which helps to predict the strength of the interaction. mdpi.com

By comparing the docking scores and binding modes of a series of related compounds, researchers can predict their relative biological activity. This in silico screening helps prioritize which derivatives are most promising for synthesis and further experimental testing, thereby guiding the development of new compounds with enhanced selectivity and efficacy. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gabapentin |

Applications in Organic and Medicinal Chemistry Research

Role as Key Intermediates in Complex Organic Synthesis

The utility of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate as a key intermediate is most prominently demonstrated in its role as a precursor to pharmaceutically active compounds and as a versatile building block for the generation of novel chemical entities.

This compound is a well-established and crucial intermediate in the synthesis of Gabapentin. Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is an anticonvulsant medication used to treat partial seizures and neuropathic pain. The synthesis of Gabapentin often involves the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, which is Gabapentin itself.

Several synthetic routes to Gabapentin feature this compound or its derivatives as a central molecule. For instance, one patented method describes a process where its formation is a direct precursor to the final active pharmaceutical ingredient. The compound's structure contains the complete carbon skeleton and the necessary functional groups (amine and a masked carboxylic acid in the form of an ethyl ester) required for the Gabapentin molecule. This makes it an efficient and direct precursor, streamlining the synthetic process.

The following table summarizes the key reactants and products in a common synthetic approach to Gabapentin involving this compound.

| Reactant | Product | Transformation |

| Ethyl 2-(1-(cyanomethyl)cyclohexyl)acetate | This compound | Reduction of the nitrile group |

| This compound | Gabapentin | Hydrolysis of the ethyl ester |

This table illustrates a simplified reaction pathway and does not include all reagents and conditions.

Beyond its role in the synthesis of Gabapentin, the structural attributes of this compound make it a valuable building block for the creation of novel chemical entities and the generation of compound libraries for drug discovery and chemical biology research. The primary amine and the ester functional groups serve as reactive handles for a variety of chemical transformations.

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol, providing another point for chemical diversification. The rigid cyclohexyl scaffold imparts a specific three-dimensional geometry to the resulting molecules, which can be advantageous for binding to biological targets.

Chemical suppliers often categorize compounds like this compound as "building blocks" for medicinal chemistry, highlighting their utility in constructing larger, more complex molecules for screening and lead optimization in drug discovery programs. The availability of such versatile intermediates facilitates the exploration of chemical space around a particular scaffold.

Design and Synthesis of Research Probes for Molecular Interaction Studies

The structural framework of this compound also lends itself to the design and synthesis of research probes. These probes are essential tools for investigating molecular interactions, particularly in the context of chemical biology.

The core structure of this compound can be systematically modified to create a series of analogs for studying structure-activity relationships (SAR) and for fundamental binding affinity investigations. By keeping the cyclohexylamino acid core constant while varying the substituents on the amine and the ester, researchers can probe the specific interactions that contribute to the binding of a ligand to its biological target.

For example, by attaching different aromatic or aliphatic groups to the amine, one can explore the hydrophobic and steric requirements of a binding pocket. Similarly, converting the ester to a variety of amides or other functional groups allows for the investigation of hydrogen bonding and electrostatic interactions. Such systematic modifications are crucial for understanding the molecular basis of ligand recognition and for the rational design of more potent and selective ligands.

Derivatives of this compound can be functionalized to serve as molecular probes for studying chemical-biological interactions. For instance, a fluorescent dye or a biotin tag could be attached to the molecule, allowing for the visualization or isolation of its binding partners in a biological system. These tagged molecules can be invaluable for identifying the protein targets of a bioactive compound or for studying the localization of a drug within a cell.

The design of such probes requires careful consideration of the point of attachment of the tag to ensure that it does not interfere with the binding of the molecule to its target. The primary amine of this compound provides a convenient and often suitable location for such modifications.

Applications in Catalysis Research (e.g., Organometallic Catalysis)

While direct applications of this compound in catalysis research are not extensively documented, its structural motifs suggest potential utility in this field, particularly in the area of organometallic catalysis. The presence of both a primary amine and an ester group on a cyclohexyl scaffold makes it a candidate for development into a chiral ligand for asymmetric catalysis.

The amine group can coordinate to a metal center, and by introducing chirality into the molecule (for example, through enantioselective synthesis or resolution), it could be used to create a chiral environment around the metal. This chiral environment can then influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of a product over the other. Amino acid derivatives are well-known precursors

Contribution to the Development of Novel Synthetic Methodologies

This compound and its structural analogs have played a noteworthy role as key intermediates in the synthesis of pharmacologically significant molecules. While not typically a reagent for developing broadly applicable new reaction types, its synthesis and incorporation into larger molecules have spurred the development of novel and efficient synthetic strategies for specific classes of compounds, particularly those targeting the central nervous system.

The primary contribution of this structural motif to synthetic methodology development lies in the multi-step pathways designed for its efficient construction and subsequent elaboration. Research in this area has focused on creating stereochemically defined and functionally diverse derivatives, which has, in turn, led to advancements in the synthesis of complex cyclic amino acid analogs.

A key area of development has been in the synthesis of related compounds such as 2-(4-aminocyclohexyl)-ethyl acetate, an important intermediate for dopamine receptor ligands. One patented method highlights a novel synthetic route that commences with 1,4-cyclohexanedione. This process involves a sequence of a Wittig reaction, a condensation reaction, and finally, catalytic hydrogenation to yield the target aminocyclohexyl derivative. google.com This multi-step approach demonstrates a strategic synthesis that builds the core structure with control over functionality.

Detailed Research Findings

Research efforts have been directed towards optimizing the synthesis of the aminocyclohexylacetate core. For instance, the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate has been achieved through high-pressure hydrogenation of 4-nitrophenylacetic acid using a Raney-Ni catalyst. google.com However, this method requires harsh conditions, including high temperatures (130°C) and pressures (14MPa), along with a lengthy reaction time of five days. google.com The development of alternative, milder synthetic routes, such as the one starting from 1,4-cyclohexanedione, represents a significant methodological improvement in terms of safety, efficiency, and industrial applicability. google.com

The Wittig reaction in this newer methodology utilizes an ethyl acetate triphenylphosphine ylide to introduce the acetate side chain onto the cyclohexanone ring. google.com Subsequent condensation with hydroxylamine hydrochloride, followed by catalytic hydrogenation with catalysts like Pd-C or Raney-Ni under milder conditions (20-30°C and 5-10 bar of hydrogen pressure), affords the final product. google.com This pathway showcases a more controlled and less hazardous approach to this valuable building block.

The table below outlines the key reactions involved in a modern synthetic approach to a related aminocyclohexylacetate derivative, highlighting the methodological advancements.

| Reaction Step | Reagents and Conditions | Purpose | Methodological Advancement |

| Wittig Reaction | 1,4-cyclohexanedione, ethyl acetate triphenylphosphine ylide | Introduction of the ethyl acetate side chain | Controlled C-C bond formation to build the core scaffold |

| Condensation | Carbonyl intermediate, hydroxylamine hydrochloride | Formation of an oxime | Prepares the molecule for the introduction of the amino group |

| Catalytic Hydrogenation | Oxime intermediate, Pd-C or Raney-Ni, H₂ (5-10 bar), 20-30°C | Reduction of the oxime to a primary amine | Milder and safer conditions compared to high-pressure hydrogenation of nitroarenes |

These developments underscore the role of this compound and its analogs as platforms for refining and innovating synthetic pathways to important pharmaceutical intermediates. The focus remains on improving efficiency, safety, and scalability, thereby contributing to the broader field of process chemistry and methodology development for specific, high-value molecular targets.

Future Directions in Academic Research on Ethyl 2 1 Aminomethyl Cyclohexyl Acetate

Exploration of Novel and Sustainable Synthetic Pathways

The industrial synthesis of gabapentinoids has traditionally involved multi-step processes that can be lengthy and environmentally burdensome. Future research is poised to focus on developing more efficient, economical, and sustainable methods for producing Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate and related structures.

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Traditional Chemical Synthesis | Often involves Hofmann or Curtius rearrangements, use of hazardous reagents. | Well-established and understood reaction pathways. | scielo.brgoogle.com |

| Solvent-Free "Green" Synthesis | Direct mixing of reactants, often with moderate heating. | Reduces solvent waste, simplifies purification, lowers environmental impact. | researchgate.netijastnet.com |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic transformations (e.g., using nitrilase). | High selectivity, mild reaction conditions, potential for higher yields and lower environmental factor (E Factor). | scielo.brgoogle.com |

Advanced Derivatization for Enhanced Research Utility in Chemical Biology

The core structure of this compound, featuring a primary amine and an ester group, is ripe for chemical modification. Advanced derivatization can transform this simple molecule into sophisticated tools for chemical biology research, enabling the study of biological pathways and targets.

One major direction is the development of novel prodrugs. Gabapentin itself is absorbed by a low-capacity solute transporter, leading to variable pharmacokinetics. nih.gov By modifying the amine group to create prodrugs, such as the carbamate-based XP13512, researchers can target high-capacity nutrient transporters, potentially improving absorption and bioavailability. nih.gov Future efforts could explore a wider range of promoieties attached to the this compound scaffold to fine-tune enzymatic conversion rates and transport mechanisms.

Furthermore, the scaffold can be derivatized to create molecular probes. By attaching fluorescent dyes, biotin tags, or photo-crosslinkers to the amine or hydrolyzed carboxylate group, researchers could generate tools for:

Target Identification: Identifying the specific proteins and receptors that interact with this class of compounds in cells and tissues.

Imaging: Visualizing the subcellular localization of the compound or its biological targets.

Activity-Based Profiling: Designing probes that covalently bind to their targets upon a specific biological event, providing a snapshot of enzyme activity.

Synthesizing libraries of derivatives, such as the hydrazide-hydrazones already produced from gabapentin, can also provide a diverse set of molecules for screening against new biological targets. researchgate.net

In-depth Mechanistic Studies of Complex Chemical Transformations

While various synthetic routes to gabapentinoids are established, a deep, quantitative understanding of the reaction mechanisms for many key transformations remains a fertile ground for academic inquiry. Future research should move beyond simply reporting yields and conditions to elucidating the intricate details of how these reactions occur at a molecular level.

For example, the classic Hofmann rearrangement used in some syntheses involves a complex sequence of intermediates. google.com Detailed kinetic studies, coupled with spectroscopic analysis (e.g., in-situ NMR or IR) and computational modeling (e.g., Density Functional Theory), could map the energy landscape of this and other reactions. Such studies would identify rate-determining steps, transition states, and key intermediates, providing the rational basis for optimizing reaction conditions, improving yields, and minimizing byproducts.

Similarly, in chemo-enzymatic routes, the mechanism of enzyme-substrate binding and catalysis is of fundamental importance. scielo.br Investigating the active site of the nitrilase enzyme and how it recognizes and hydrolyzes the nitrile precursors to the gabapentin scaffold can guide future protein engineering efforts to create more efficient or novel biocatalysts.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mdpi.com Integrating these computational tools into the study of this compound can dramatically accelerate the discovery of new derivatives with desired properties.

Machine learning algorithms can be trained on large datasets of existing gabapentinoid compounds and their known biological activities. nih.gov These models can then predict the structure-activity relationships (SARs), allowing researchers to prioritize the synthesis of new derivatives with a higher probability of success. nih.govnih.gov Furthermore, AI can be used for de novo drug design, where generative models propose entirely new molecular structures built around the core scaffold, optimized for specific biological targets. researchgate.net

Another critical application is the prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov AI models can predict properties like solubility, protein binding, and potential toxicity for virtual compounds before they are ever synthesized, saving significant time and resources. crimsonpublishers.com

| AI/ML Application | Description | Potential Impact on Research | References |

|---|---|---|---|

| Predictive Modeling (SAR/QSAR) | Training algorithms on known compound-activity data to predict the efficacy of new derivatives. | Accelerates lead optimization by prioritizing the most promising synthetic targets. | nih.govnih.gov |

| De Novo Molecular Design | Using generative models to create novel molecular structures with desired properties around the core scaffold. | Expands chemical space and identifies non-obvious candidates for new therapeutic areas. | researchgate.net |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. | Reduces late-stage failures by identifying compounds with poor drug-like properties early in the process. | nih.govcrimsonpublishers.com |

| Protein Structure Prediction | Using tools like AlphaFold to predict the 3D structure of potential biological targets. | Enables structure-based drug design and understanding of ligand-protein interactions. | nih.govresearchgate.net |

Expanding Applications of the Scaffold in Materials Science or Interdisciplinary Fields